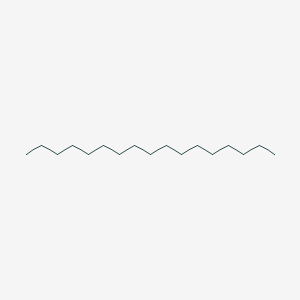

Heptadecane

描述

属性

IUPAC Name |

heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKXXJCMXVBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | heptadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Heptadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047061 | |

| Record name | Heptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leafs. (NTP, 1992), Solid; mp = 22 deg C; [CAMEO] Colorless liquid; mp = 20-22 deg C; [Sigma-Aldrich MSDS] | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

575.2 °F at 760 mmHg (NTP, 1992), 303 °C | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

149 °C (300 °F) - closed cup | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.3X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ether | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.778 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7780 g/cu cm at 20 °C | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.3 (Air = 1) | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000228 [mmHg], 2.28X10-4 mm Hg at 25 °C | |

| Record name | Heptadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal leaflets, Leaflets, Colorless liquid | |

CAS No. |

629-78-7 | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-heptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7C0J39XUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °F (NTP, 1992), 21.97 °C | |

| Record name | N-HEPTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20459 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of n-Heptadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Heptadecane (C₁₇H₃₆) is a long-chain saturated hydrocarbon belonging to the alkane series. Its physical characteristics are foundational to its applications in various scientific fields, including its use as a reference standard, in phase-change materials, and as a component in complex organic mixtures. This guide provides an in-depth overview of the core physical properties of n-heptadecane, complete with detailed experimental protocols for their determination and a summary of quantitative data.

Core Physical Properties of n-Heptadecane

The physical behavior of n-heptadecane is dictated by its molecular structure, a straight chain of seventeen carbon atoms saturated with hydrogen atoms. This structure leads to its characteristic nonpolar nature and predictable physical constants under standard conditions.

Quantitative Data Summary

A compilation of the key physical properties of n-heptadecane is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Weight | 240.47 | g/mol | - |

| Melting Point | 20-22[1][2], 21.1 to 22.9[3], 22[4] | °C | 1 atm |

| Boiling Point | 302[1][2][4][5], 301.9[3] | °C | 1 atm |

| Density | 0.777[1][2][5], 0.778[6][7], 0.78[4] | g/mL | at 20-25 °C |

| Solubility in Water | Immiscible[1][5] | - | Standard |

| Solubility in Solvents | Chloroform (Slightly), Hexane (Slightly)[1] | - | Standard |

| Viscosity | 4.21[3] | mPa·s | at 20 °C |

| Refractive Index | 1.436[1][2], 1.437[8], 1.4369[7] | nD | at 20 °C |

| Vapor Pressure | 1[1][2] | mm Hg | at 115 °C |

| Flash Point | 149[3] | °C | - |

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail the methodologies for measuring the key physical properties of n-heptadecane.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered n-heptadecane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the initial to the final temperature of melting. For a pure substance like n-heptadecane, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

A sample of n-heptadecane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The liquid is heated gently.

-

The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

As the liquid boils, the vapor rises, condenses in the condenser, and the condensate is collected in the receiving flask.

-

The temperature is recorded when it becomes constant, which indicates the boiling point at the ambient atmospheric pressure.

-

-

Correction: The observed boiling point may be corrected to standard pressure (760 mmHg) if the measurement is made at a different pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Vibrating Tube Densimeter

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately determined.

-

The pycnometer is filled with n-heptadecane, ensuring no air bubbles are trapped, and its mass is measured.

-

The temperature of the n-heptadecane is recorded.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as water.

-

The density is calculated by dividing the mass of the n-heptadecane by its volume.

-

-

Vibrating Tube Densimeter Method: A more modern and precise method involves using an instrument like an Anton Paar U-tube densimeter.[9]

-

The instrument's U-shaped tube is filled with the n-heptadecane sample.

-

The tube is electronically excited to oscillate at its natural frequency.

-

The instrument measures the frequency of oscillation, which is directly related to the density of the sample.

-

The temperature is precisely controlled during the measurement.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Vibrating Wire Viscometer

-

Apparatus: A vibrating wire viscometer is a sophisticated instrument used for accurate viscosity measurements.[9]

-

Principle: A wire is immersed in the n-heptadecane sample and is made to vibrate. The damping of the vibration by the fluid is measured.

-

Procedure:

-

The sample cell is filled with n-heptadecane.

-

The temperature of the sample is precisely controlled.

-

The wire is set into vibration, and the instrument measures the characteristics of the damped oscillation.

-

-

Data Analysis: The viscosity is calculated from the measured damping and the known properties of the wire and the experimental setup.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.

-

Procedure:

-

A few drops of n-heptadecane are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to a constant temperature, typically 20 °C, often controlled by a water bath.

-

Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field.

-

The control knob is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Correlation Gas Chromatography

-

Principle: This method relates the retention time of a substance in a gas chromatograph to its vapor pressure.

-

Procedure:

-

A gas chromatograph with a suitable column (e.g., a capillary column) is used.

-

A series of n-alkanes with known vapor pressures are injected into the gas chromatograph at a specific temperature, and their retention times are recorded.

-

n-Heptadecane is then injected under the same conditions, and its retention time is measured.

-

-

Data Analysis: A correlation is established between the known vapor pressures of the standard n-alkanes and their retention times. This correlation is then used to determine the vapor pressure of n-heptadecane from its retention time.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical compound like n-heptadecane.

Caption: A generalized workflow for determining a physical property of a chemical compound.

References

- 1. umsl.edu [umsl.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. openaccess.city.ac.uk [openaccess.city.ac.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Heptadecane in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecane (C₁₇H₃₆) is a straight-chain alkane that is a common, though typically minor, constituent of the complex lipid mixtures found in plants. It is primarily located in two key fractions: the epicuticular wax that forms a protective layer on the surface of leaves, stems, and fruits, and the volatile essential oils that contribute to a plant's aroma. As a saturated hydrocarbon, this compound plays a role in plant defense, reducing water loss, and mediating interactions with the environment. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic pathways, and the analytical protocols required for its extraction and quantification, tailored for a scientific audience.

Natural Occurrence and Sources

This compound is biosynthesized by a wide array of terrestrial plants. Its presence is most notable as a component of the cuticular wax layer, which acts as a primary barrier against environmental stressors. It is also frequently identified as a volatile organic compound in the essential oils of many aromatic plants.

While not typically the most abundant alkane—plants often show a predominance of longer odd-numbered chains like C₂₇, C₂₉, and C₃₁—this compound is a consistent marker in the chemical profile of many species.[1] Notable plant species and families where this compound has been identified include:

-

Annonaceae: Annona squamosa (Sugar Apple)[1]

-

Asteraceae: Artemisia afra (African Wormwood)

-

Burseraceae: Protium heptaphyllum

-

Cactaceae: Opuntia littoralis (Coastal Prickly Pear)[1]

-

Fabaceae: Mucuna pruriens (Velvet Bean)[2]

-

Myrtaceae: Eucalyptus cloeziana (Gympie Messmate)[2]

-

Theaceae: Camellia sinensis (Tea Plant)[1]

-

Thymelaeaceae: Daphne mucronata

-

Orchidaceae: Vanilla madagascariensis[1]

Quantitative Analysis of this compound

The concentration of this compound varies significantly based on the plant species, the specific organ (leaf, stem, flower, or root), developmental stage, and environmental conditions. In essential oils, its concentration is determined relative to other volatile components, while in cuticular waxes, it is often measured per unit of surface area or dry weight. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Matrix | This compound Concentration (% of Total Identified Compounds) | Reference |

| Daphne mucronata | Leaves | Essential Oil | 12.75% | [5] |

| Protium heptaphyllum | Resin | Essential Oil | 1.14% | [6] |

| Boronia sp. | Absolute | Essential Oil | 0.70% | [7] |

| Acacia farnesiana (Cassie) | Absolute | Essential Oil | 0.51% | [7] |

| Daucus carota (Carrot) | Leaf Oil | Essential Oil | 0.40% | [7] |

| Hamamelis virginiana (Witch Hazel) | Leaf Oil | Essential Oil | 0.31% | [7] |

| Rosa x damascena (Rose Otto) | Flower Oil | Essential Oil | 0.19% | [7] |

| Dianthus caryophyllus (Carnation) | Absolute | Essential Oil | 0.02% | [7] |

Note: Data is often presented as the relative percentage of the total ion current in GC-MS analysis and may not reflect absolute concentrations.

Biosynthesis of this compound

The biosynthesis of n-alkanes in plants is intrinsically linked to fatty acid synthesis and elongation, occurring primarily in the endoplasmic reticulum (ER) of epidermal cells. This compound (C₁₇) is derived from its C₁₈ fatty acid precursor, stearic acid (stearoyl-CoA). The pathway involves a two-step process catalyzed by a multienzyme complex.[3][4][8]

-

Reduction: A very-long-chain acyl-CoA is reduced to a corresponding aldehyde.

-

Decarbonylation: The aldehyde is subsequently decarbonylated to produce an alkane that is one carbon shorter than the original fatty acid precursor.

In the model plant Arabidopsis thaliana, the core alkane-forming complex consists of the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), often in association with cytochrome b5 (CYTB5).[9][10] While this complex in Arabidopsis primarily produces very-long-chain alkanes (C₂₉-C₃₁), homologous enzymes in other plants, such as Pogostemon cablin, have been shown to specifically catalyze the formation of shorter-chain alkanes like pentadecane (B166386) (C₁₅) and this compound (C₁₇) from their respective C₁₆ and C₁₈ acyl-CoA precursors.[3][4][11][12]

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Experimental Protocols

The analysis of this compound from plant sources requires robust protocols for extraction, isolation, and quantification. The methodology varies slightly depending on whether the target matrix is cuticular wax or essential oil.

Protocol: Extraction and Analysis of n-Alkanes from Plant Cuticular Wax

This protocol provides a generalized method for the extraction and quantification of this compound from the cuticular wax of plant leaves.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves).

-

Thoroughly wash the samples with deionized water to remove contaminants.

-

Dry the samples to a constant weight, typically in an oven at 60–70°C.

-

Grind the dried plant material into a fine powder using a grinder or mortar and pestle.

2. Lipid Extraction:

-

Weigh approximately 1-2 grams of the powdered plant material into an extraction thimble.

-

Perform a solvent extraction using an accelerated solvent extractor (ASE) or a Soxhlet apparatus.

-

Use a non-polar solvent such as n-hexane or a mixture of hexane:dichloromethane (9:1 v/v) to selectively extract lipids.

-

Run the extraction for a sufficient duration (e.g., 6-8 hours in a Soxhlet) to ensure complete lipid removal.

3. Fractionation and Purification:

-

Concentrate the total lipid extract under reduced pressure using a rotary evaporator.

-

Prepare a silica (B1680970) gel column for chromatography.

-

Dissolve the concentrated extract in a minimal volume of n-hexane and load it onto the column.

-

Elute the n-alkane fraction using n-hexane. More polar compounds will be retained on the silica gel.

-

Collect the eluate containing the alkanes and concentrate it to a known volume (e.g., 1 mL).

4. GC-MS Analysis and Quantification:

-

Analyze the purified n-alkane fraction using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 280-300°C.

-

Oven Program: Initial temperature of 60°C, ramped to 320°C at a rate of 15°C/min, with a final hold for 30 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum will show a characteristic molecular ion (m/z 240) and fragmentation pattern.

-

Quantification: Quantify the concentration by creating a calibration curve with known concentrations of a this compound standard. An internal standard (e.g., hexadecane) can be added to correct for variations in sample injection and processing.

The following diagram outlines the general experimental workflow for this analysis.

References

- 1. This compound | C17H36 | CID 12398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Pathway elucidation and heterologous reconstitution of the long‐chain alkane pentadecane biosynthesis from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arabidopsis CER1-LIKE1 Functions in a Cuticular Very-Long-Chain Alkane-Forming Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta.inpa.gov.br [acta.inpa.gov.br]

- 7. This compound, 629-78-7 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pathway elucidation and heterologous reconstitution of the long‐chain alkane pentadecane biosynthesis from Pogostemon cablin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Pathway elucidation and heterologous reconstitution of the long-chain alkane pentadecane biosynthesis from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Heptadecane in Insect Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecane (C₁₇H₃₆), a saturated hydrocarbon, and its derivatives are pivotal molecules in the intricate world of insect physiology and chemical communication. Primarily known as a component of the cuticular hydrocarbon (CHC) layer, this compound plays a crucial dual role in preventing desiccation and acting as a semiochemical. This technical guide provides an in-depth exploration of the biological functions of this compound in insects, detailing its role in pheromonal signaling, its biosynthesis, and the mechanisms of its perception. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and includes visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in chemical ecology, physiology, and drug development.

Introduction: The Dual Functionality of Cuticular Hydrocarbons

The insect cuticle is coated with a complex layer of lipids, predominantly composed of cuticular hydrocarbons (CHCs), which are essential for survival in terrestrial environments.[1][2] These compounds form a critical barrier against water loss, protecting insects from desiccation.[1] Beyond this vital physiological function, CHCs serve as a rich source of chemical information, mediating a wide array of intra- and interspecific interactions.[1][3] CHCs act as chemical signals conveying information about an individual's species, sex, reproductive status, and colony membership.[4] this compound and its methylated derivatives are frequently identified as significant components of insect CHC profiles, where they function as pheromones and kairomones.

Biological Roles and Functions of this compound

This compound's function as a semiochemical is diverse and varies across different insect taxa. It can act as a releaser pheromone, eliciting an immediate behavioral response, or as part of a more complex chemical signature.

-

Sex Pheromones: Several insect species utilize this compound and its derivatives for sexual communication. For instance, 5-methylthis compound (B3050539) has been identified as a female-produced sex pheromone in the broom twig miner, Leucoptera spartifoliella. In field trials, traps baited with this compound were effective in attracting males. Similarly, 5,9-dimethylthis compound (B1145886) is a sex pheromone of the moth Leucoptera scitella.

-

Trail Pheromones: In some social insects, this compound is a component of trail pheromones, guiding nestmates to food sources.

-

Kairomones: this compound can also function in interspecific communication as a kairomone, a chemical signal that benefits the receiver of a different species. For example, some predators may use this compound present on their prey's cuticle to locate them.

-

Attractants: this compound has been shown to be an attractant for certain insect species, such as the mushroom sciarid fly, Lycoriella ingenua.[5]

Quantitative Data on this compound in Insects

The following table summarizes quantitative findings from various studies, highlighting the amount of this compound and its derivatives in different insect species and their observed effects.

| Insect Species | Compound | Quantity/Concentration | Biological Role/Effect | Reference |

| Leucoptera spartifoliella (Broom twig miner) | 5-Methylthis compound | 1.1 ± 0.24 ng per female | Sex pheromone; attracts males. | |

| Chrysoperla carnea (Green lacewing) | n-Heptadecane | 1000 mg/l, 100 mg/l, 10 mg/l (tested concentrations) | Elicited significant EAG response in females (2.14 mV at 100 mg/l). | [6] |

| Spodoptera frugiperda (Fall armyworm) | This compound | Not specified (component of host plant volatiles) | Elicits electrophysiological response. | |

| Ophrys insectifera pollinator (Argogorytes mystaceus) | n-Heptadecane | Present in floral and female insect extracts | Electrophysiologically active. | [7] |

Biosynthesis of this compound

The biosynthesis of this compound, like other CHCs, is intrinsically linked to fatty acid metabolism and primarily occurs in specialized cells called oenocytes.[1][8] The general pathway involves the elongation of fatty acid precursors, followed by reduction and decarbonylation.

The biosynthesis of n-heptadecane starts from a C18 fatty acyl-CoA precursor, typically stearoyl-CoA. This precursor undergoes a two-step process:

-

Reduction: The fatty acyl-CoA is reduced to a long-chain aldehyde (octadecanal) by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: The aldehyde is then converted to this compound (a hydrocarbon with one less carbon) through oxidative decarbonylation. This final and crucial step is catalyzed by a cytochrome P450 enzyme from the CYP4G family.[2][9] This enzyme cleaves the aldehyde to produce the hydrocarbon and carbon dioxide.[2]

For methyl-branched alkanes like 5-methylthis compound, the biosynthesis involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the fatty acid synthesis process by the fatty acid synthase (FAS) complex.[1] The methylmalonyl-CoA is derived from amino acids such as valine, isoleucine, or methionine.[1]

Perception of this compound: Olfactory Signal Transduction

Insects detect volatile chemical cues like this compound through their olfactory system, which is primarily located in the antennae. The perception of these molecules involves a complex signal transduction cascade within olfactory sensory neurons (OSNs).

The general mechanism for pheromone perception is as follows:

-

Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the sensory hair and are bound by Pheromone-Binding Proteins (PBPs).

-

Transport: PBPs transport the hydrophobic pheromone across the aqueous sensillum lymph to the dendritic membrane of the OSN.

-

Receptor Activation: The pheromone is then recognized by a specific Olfactory Receptor (OR) or Ionotropic Receptor (IR) expressed on the dendrite of the OSN. Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor called Orco.[10][11]

-

Signal Transduction: Upon binding of the pheromone, the OR complex undergoes a conformational change, opening a non-selective cation channel and leading to the depolarization of the OSN membrane.[12] This depolarization generates an action potential. In some cases, G-protein coupled receptors (GPCRs) and second messenger pathways may also be involved in modulating the signal.[13][14][15][16][17]

-

Signal Transmission: The action potential is then transmitted down the axon of the OSN to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

References

- 1. annualreviews.org [annualreviews.org]

- 2. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantprotection.pl [plantprotection.pl]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. ijzi.net [ijzi.net]

- 7. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. rsisinternational.org [rsisinternational.org]

- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The GPCR membrane receptor, DopEcR, mediates the actions of both dopamine and ecdysone to control sex pheromone perception in an insect [frontiersin.org]

- 14. Involvement of the G-Protein-Coupled Dopamine/Ecdysteroid Receptor DopEcR in the Behavioral Response to Sex Pheromone in an Insect | PLOS One [journals.plos.org]

- 15. Involvement of the G-Protein-Coupled Dopamine/Ecdysteroid Receptor DopEcR in the Behavioral Response to Sex Pheromone in an Insect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Heptadecane: Pathways and Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecane (C₁₇H₃₆) is a long-chain saturated hydrocarbon with significant applications in various scientific and industrial fields. As a high-purity standard, it is utilized in the calibration of analytical instrumentation, particularly in gas chromatography for the analysis of petroleum products and environmental samples. In the biomedical field, this compound and its derivatives are investigated for their potential as biomarkers and their roles in metabolic pathways. This technical guide provides a comprehensive overview of the core synthetic pathways for producing this compound, detailing the underlying chemical reactions, experimental methodologies, and quantitative data to support researchers in its synthesis and application.

Core Synthesis Pathways

Several classical and modern organic synthesis reactions can be employed for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, desired purity, scalability, and the specific laboratory or industrial capabilities. The primary methods include the decarboxylation of long-chain fatty acids, reduction of carbonyl compounds, carbon-carbon bond formation strategies, and electrolytic coupling.

Decarboxylation of Stearic Acid

The decarboxylation of stearic acid (octadecanoic acid) is a direct and common method for the synthesis of this compound. This reaction involves the removal of the carboxyl group as carbon dioxide, yielding the C17 alkane.[1] This transformation is typically achieved through catalytic processes at elevated temperatures.

Chemical Reaction:

C₁₇H₃₅COOH → C₁₇H₃₆ + CO₂

Various catalysts have been shown to be effective for this reaction, with palladium on carbon (Pd/C) and nickel on carbon (Ni/C) being among the most reactive.[2][3] The reaction temperature significantly influences the conversion rate and yield of this compound.[2][3]

Quantitative Data for Catalytic Decarboxylation of Stearic Acid

| Catalyst | Support | Temperature (°C) | Time (h) | Stearic Acid Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |

| 20% Ni | Carbon | 330 | 5 | >50 | ~45 | ~80 | [3] |

| Pd | Carbon | 300 | 1 | ~98 | - | >95 | [2] |

| Pt | Carbon | 300 | 1 | <60 | - | >95 | [2] |

| Ru | Carbon | 220 | 1.25 | >95 | 93.3 | - | [4] |

Experimental Protocol: Catalytic Decarboxylation of Stearic Acid with Pd/C

-

Apparatus Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge is used.

-

Reaction Mixture: Stearic acid and a Pd/C catalyst (e.g., 5 wt% of the stearic acid) are placed into the reactor. A solvent such as dodecane (B42187) can be used.

-

Reaction Conditions: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) before being pressurized with hydrogen (if performing hydrodecarboxylation) or maintained under an inert atmosphere. The mixture is heated to the desired temperature (e.g., 300°C) with vigorous stirring.[2]

-

Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using gas chromatography (GC). Upon completion, the reactor is cooled to room temperature, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Logical Diagram for Catalytic Decarboxylation

Caption: Workflow for the catalytic decarboxylation of stearic acid to this compound.

Reduction of Ketones: Wolff-Kishner and Clemmensen Reductions

The reduction of a C17 ketone, such as 9-heptadecanone, provides a reliable route to this compound. Two classical methods for this deoxygenation are the Wolff-Kishner reduction (under basic conditions) and the Clemmensen reduction (under acidic conditions).[1][5]

Chemical Reaction (Wolff-Kishner):

C₈H₁₇(CO)C₈H₁₇ + H₂NNH₂ → [C₈H₁₇(C=NNH₂)C₈H₁₇] → C₁₇H₃₆ + N₂

The Huang-Minlon modification of the Wolff-Kishner reduction is a widely used one-pot procedure that offers improved yields and shorter reaction times.[2][6][7] This method involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base (like KOH or NaOH) in a high-boiling solvent such as diethylene glycol.[2][7]

Experimental Protocol: Wolff-Kishner Reduction of 9-Heptadecanone (Huang-Minlon Modification)

-

Apparatus Setup: A round-bottom flask fitted with a reflux condenser is used.

-

Reaction Mixture: 9-Heptadecanone, diethylene glycol, hydrazine hydrate (85% solution), and potassium hydroxide (B78521) pellets are added to the flask.[6][8]

-

Hydrazone Formation: The mixture is heated to reflux for a specified time (e.g., 1-2 hours) to form the hydrazone intermediate. Water and excess hydrazine are then distilled off.[6]

-

Decomposition: The temperature of the reaction mixture is then raised (typically to around 200°C) and maintained at reflux to allow for the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas.[6][8]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether or hexane). The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting crude this compound is purified by distillation or chromatography.

Chemical Reaction (Clemmensen):

C₈H₁₇(CO)C₈H₁₇ + Zn(Hg) + HCl → C₁₇H₃₆ + H₂O + ZnCl₂

The Clemmensen reduction is particularly effective for aryl-alkyl ketones but can also be applied to aliphatic ketones.[9] However, it is not suitable for substrates that are sensitive to strongly acidic conditions.[5][9]

Diagram of Reductive Pathways from Ketones

Caption: Comparison of Wolff-Kishner and Clemmensen reduction pathways from 9-heptadecanone.

Grignard Reaction followed by Deoxygenation

A versatile multi-step approach involves the construction of a C17 alcohol precursor via a Grignard reaction, followed by its deoxygenation to this compound. For example, the reaction of octylmagnesium bromide with nonanal (B32974) will produce heptadecan-9-ol.

Step 1: Grignard Reaction

C₈H₁₇MgBr + C₈H₁₇CHO → C₈H₁₇CH(OMgBr)C₈H₁₇ → (acid workup) → C₈H₁₇CH(OH)C₈H₁₇

Step 2: Deoxygenation of the Alcohol

A common method for the deoxygenation of the resulting secondary alcohol is the Barton-McCombie deoxygenation.[10][11][12] This radical-mediated reaction involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then reduced using a radical initiator (like AIBN) and a hydrogen source (like tributyltin hydride).[10][12][13]

Experimental Workflow for Grignard Synthesis and Barton-McCombie Deoxygenation

Caption: Two-step synthesis of this compound via Grignard reaction and Barton-McCombie deoxygenation.

Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic oxidation of a carboxylate salt.[4] For the synthesis of a symmetrical alkane like hexadecane (B31444) (from two molecules of nonanoic acid), this method is quite effective. To synthesize an unsymmetrical alkane like this compound, a mixed Kolbe electrolysis of two different carboxylate salts (e.g., sodium nonanoate (B1231133) and sodium octanoate) would be required. However, this typically results in a mixture of products (hexadecane, this compound, and tetradecane), necessitating careful purification.

Chemical Reaction (for Hexadecane):

2C₈H₁₇COO⁻ → C₁₆H₃₄ + 2CO₂ + 2e⁻

Experimental Protocol: Kolbe Electrolysis of Nonanoic Acid (to Hexadecane)

-

Electrolyte Preparation: Nonanoic acid is partially neutralized with a base (e.g., KOH or NaOH) in a solvent mixture, often methanol (B129727) or a mixture of water and an organic solvent, to form the carboxylate salt.[14]

-

Electrolysis Cell: An undivided electrochemical cell equipped with two platinum or carbon electrodes is used.[14]

-

Electrolysis: A constant current is passed through the solution. At the anode, the carboxylate is oxidized, leading to decarboxylation and the formation of alkyl radicals. These radicals then dimerize to form the alkane.

-

Work-up and Purification: After the electrolysis, the organic product, which is insoluble in the aqueous medium, can be separated. The product is then washed, dried, and purified, typically by fractional distillation.

Diagram of Kolbe Electrolysis Mechanism

Caption: Simplified mechanism of alkane synthesis via Kolbe electrolysis.

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and limitations. The choice of method will be guided by factors such as the desired scale of production, purity requirements, and the availability of precursors and reagents. Catalytic decarboxylation of stearic acid offers a direct route, while reductive methods like the Wolff-Kishner and Clemmensen reactions provide reliable alternatives from carbonyl compounds. For more complex synthetic strategies, the Grignard reaction followed by deoxygenation allows for a modular approach to constructing the carbon skeleton. Kolbe electrolysis presents an interesting electrochemical alternative, particularly for symmetrical alkanes. This guide provides the foundational knowledge and procedural outlines to assist researchers in selecting and implementing the most suitable method for their specific needs in obtaining high-purity this compound.

References

- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Kolbe electrolysis - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Wolff-Kishner Reduction [drugfuture.com]

- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 12. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 14. Preparation of Alkanes by Kolbe's Electrolysis Method [unacademy.com]

An In-Depth Technical Guide to the Thermodynamic Properties and Phase Behavior of Heptadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecane (C₁₇H₃₆), a long-chain saturated hydrocarbon, is a compound of increasing interest across various scientific disciplines. Its well-defined thermodynamic properties and distinct phase behavior make it a valuable model system for fundamental studies of alkanes. For researchers in the pharmaceutical and drug development sectors, this compound's characteristics are particularly relevant in the context of its use as a phase change material (PCM) for thermal energy storage and controlled-release applications, as well as its emerging biological activities. This technical guide provides a comprehensive overview of the core thermodynamic properties and phase behavior of this compound, complete with detailed experimental protocols and visual representations of relevant processes.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for understanding its behavior in various applications. The following tables summarize key quantitative data for n-heptadecane.

Table 1: General and Physical Properties of n-Heptadecane

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₇H₃₆ | - | [1] |

| Molar Mass | 240.475 | g·mol⁻¹ | [1] |

| Appearance | Colorless liquid or solid | - | [1] |

| Odor | Odorless | - | [1] |

| Density (at 20 °C) | 777 | mg·mL⁻¹ | [1] |

| Refractive Index (n_D at 20 °C) | 1.436 | - | [1] |

Table 2: Phase Transition Properties of n-Heptadecane

| Property | Value | Unit | Reference(s) |

| Melting Point | 21.1 to 22.9 | °C | [1] |

| Boiling Point (at 1 atm) | 301.9 | °C | [1] |

| Enthalpy of Fusion | 216-217 | J·g⁻¹ | |

| Enthalpy of Vaporization | ~86.5 (at 298.15 K) | kJ·mol⁻¹ | |

| Solid-Solid Phase Transition | Observed | - |

Table 3: Other Thermodynamic and Transport Properties of n-Heptadecane

| Property | Value | Unit | Reference(s) |

| Heat Capacity (C_p, liquid at 25 °C) | 2.222 | J·K⁻¹·g⁻¹ | [1] |

| Viscosity (at 20 °C) | 4.21 | mPa·s | [1] |

| Surface Tension | - | mN·m⁻¹ | |

| Flash Point | 149 | °C | [1] |

Phase Behavior of this compound

This compound, like other odd-numbered n-alkanes, exhibits complex phase behavior, including a solid-solid phase transition before melting. This transition is from a more ordered crystalline phase to a less ordered "rotator" phase, which then melts into the liquid phase. This behavior is of particular interest in applications where the material is used for thermal energy storage, as it affects the heat absorption and release profile.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on the thermodynamic properties of this compound.

Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of materials like this compound.[2][3]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

High-purity this compound sample (5-10 mg)

-

Inert purge gas (e.g., nitrogen)

-

Reference material (e.g., indium for calibration)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan and seal it with a lid using a crimper. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 2 °C/min) to a temperature well above the melting point (e.g., 40 °C).

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating scan under the same conditions to ensure thermal history is removed.

-

-

Data Analysis:

Determination of Boiling Point by Thiele Tube Method

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[4]

Objective: To determine the boiling point of this compound.

Apparatus and Materials:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Thermometer (with appropriate range)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or microburner

-

This compound sample

Procedure:

-

Sample Preparation: Fill a small test tube to a depth of about 1-2 cm with the this compound sample.

-

Capillary Insertion: Place a capillary tube, with the sealed end up, into the test tube containing the this compound.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with heating oil, ensuring the sample is immersed but the open end of the test tube is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a burner.[4] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: When a continuous and rapid stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[4]

Determination of Density by Hydrometer Method

The hydrometer method is a straightforward technique for measuring the density of liquids.

Objective: To determine the density of liquid this compound.

Apparatus and Materials:

-

Hydrometer with an appropriate density range

-

Hydrometer cylinder

-

Thermometer

-

Constant temperature bath

-

This compound sample

Procedure:

-

Temperature Equilibration: Bring the this compound sample, hydrometer, and hydrometer cylinder to a constant, known temperature using a water bath.

-

Sample Transfer: Pour the this compound into the hydrometer cylinder, avoiding the formation of air bubbles.

-

Hydrometer Insertion: Gently lower the hydrometer into the liquid until it floats freely.

-

Reading: Once the hydrometer has settled and is not touching the sides of the cylinder, read the density value from the scale at the point where the surface of the liquid meets the hydrometer stem.

-

Temperature Measurement: Immediately measure and record the temperature of the this compound.

-

Correction: If the measurement was not made at the desired reference temperature, use standard petroleum measurement tables to correct the observed density.

Determination of Viscosity by Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle in a fluid, which is then used to calculate the viscosity.[5][6]

Objective: To determine the dynamic viscosity of liquid this compound.

Apparatus and Materials:

-

Rotational viscometer with a set of spindles

-

Sample container

-

Constant temperature bath

-

This compound sample

Procedure:

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of this compound. Attach the spindle to the viscometer.

-

Sample Preparation: Place the this compound sample in the sample container and allow it to reach the desired measurement temperature in a constant temperature bath.

-

Measurement:

-

Immerse the spindle into the this compound up to the marked immersion depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading and the temperature.

-

-

Multiple Readings: It is good practice to take readings at several rotational speeds to check for Newtonian behavior.

Determination of Surface Tension by the Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.[7][8][9][10]

Objective: To determine the surface tension of liquid this compound.

Apparatus and Materials:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel

-

This compound sample

Procedure:

-

Ring Preparation: Thoroughly clean the platinum-iridium ring, typically by flaming it to red heat to remove any organic contaminants.

-

Sample Placement: Place the this compound sample in the sample vessel on the tensiometer stage.

-

Measurement:

-

Lower the ring until it is fully submerged in the this compound.

-

Slowly raise the ring, pulling a meniscus of the liquid with it.

-

The force required to pull the ring through the surface increases until it reaches a maximum just before the liquid film breaks.

-

The tensiometer records this maximum force.

-

-

Calculation: The surface tension is calculated from the maximum force, the circumference of the ring, and a correction factor that accounts for the shape of the meniscus.[9][10]

Biological Activity and Signaling Pathway

Recent studies have highlighted the biological activities of this compound, making it a compound of interest for drug development professionals. It has been shown to possess antioxidant and anti-inflammatory properties.[11][12]

Anti-Inflammatory Mechanism

This compound has been found to suppress inflammatory responses by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] The NF-κB pathway is a key regulator of the expression of pro-inflammatory genes.[13][14] In response to stimuli such as reactive species (RS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like COX-2 and iNOS. This compound has been shown to attenuate this process.[11][12]

Figure 1: Simplified signaling pathway of the anti-inflammatory action of this compound.

Experimental Workflow: Microencapsulation of this compound

This compound's properties as a phase change material make it suitable for microencapsulation, a process used to create small, coated particles. This is particularly relevant for controlled-release drug delivery systems. The following diagram illustrates a typical workflow for the microencapsulation of this compound using emulsion polymerization.[15]

Figure 2: Experimental workflow for the microencapsulation of this compound.

Conclusion

This compound is a well-characterized n-alkane with a rich set of thermodynamic data and interesting phase behavior. Its properties make it a valuable compound for both fundamental research and practical applications, including those in the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for researchers to obtain high-quality data. Furthermore, the emerging understanding of its biological activities opens new avenues for its potential use in drug development and therapy. The visualization of its anti-inflammatory signaling pathway and the microencapsulation workflow provide a clear conceptual framework for these processes. As research continues, a deeper understanding of this compound's properties and applications will undoubtedly be unveiled.

References

- 1. researchgate.net [researchgate.net]

- 2. calnesis.com [calnesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 6. smartsystems-eg.com [smartsystems-eg.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 9. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 10. Molecular study of dietary this compound for the anti-inflammatory modulation of NF-kB in the aged kidney [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Interplay Between Non-Canonical NF-κB Signaling and Hepatitis B Virus Infection [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Solubility of Heptadecane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of heptadecane (C₁₇H₃₆), a long-chain n-alkane, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for various applications, including its use as a standard in chromatography, a component in phase-change materials, and a model for the behavior of long-chain hydrocarbons in pharmaceutical and industrial processes. This document collates available quantitative solubility data, details the experimental protocols for its determination, and presents a logical framework for solvent selection.

Introduction to this compound and its Solubility

This compound is a saturated hydrocarbon with a linear chain of 17 carbon atoms. Its physical state at room temperature is a colorless liquid or white solid, with a melting point in the range of 20-22 °C. As a nonpolar molecule, the solubility of this compound is primarily governed by the principle of "like dissolves like." Consequently, it exhibits good solubility in nonpolar and weakly polar organic solvents, while its solubility in polar solvents is limited. The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from solute-solvent interactions.

Quantitative Solubility Data

The solubility of this compound is dependent on the solvent and the temperature. The following tables summarize the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Hexane | Nonpolar Alkane | Slightly Soluble[1][2][3] |

| Toluene | Aromatic | Data not available |

| Chloroform | Halogenated Alkane | Slightly Soluble[1][2][3] |

| Ethanol | Polar Protic (Alcohol) | Soluble[4] |

| Acetone | Polar Aprotic (Ketone) | Data not available |

| Ethyl Acetate | Polar Aprotic (Ester) | Data not available |

| Ethyl Ether | Ether | Soluble[5] |

| Carbon Tetrachloride | Halogenated Alkane | Slightly Soluble[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial applications. Several methods can be employed to measure the solid-liquid or liquid-liquid equilibrium of this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the properties of the solute and solvent, and the available equipment.

Static Gravimetric Method

The static gravimetric method is a classical and straightforward technique for determining the solubility of a solid solute in a liquid solvent.[6][7][8]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Detailed Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed glass vessel).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant and precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then removed by evaporation. This can be achieved by gentle heating, under a stream of inert gas (e.g., nitrogen), or by using a vacuum oven, depending on the volatility of the solvent. Care must be taken to avoid any loss of the non-volatile solute.

-

Mass Determination: After complete removal of the solvent, the container with the dried solute is weighed again. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty container.

-

Calculation: The solubility is then calculated, typically in terms of grams of solute per 100 g of solvent, mole fraction, or other relevant units.

Cloud Point Method

The cloud point method is a visual technique used to determine the temperature at which a solid solute begins to crystallize or a liquid mixture becomes immiscible upon cooling, or conversely, the temperature at which a cloudy solution becomes clear upon heating.[9][10][11]

Principle: A solution of a known concentration of this compound in the solvent is prepared. The solution is then cooled at a controlled rate until the first appearance of turbidity (the cloud point), which indicates the onset of solid-phase formation. Alternatively, a saturated solution with excess solid can be heated until it becomes clear.

Detailed Methodology:

-

Sample Preparation: A series of solutions with known concentrations of this compound in the chosen solvent are prepared in transparent, sealed containers (e.g., glass test tubes).

-

Heating and Cooling Cycle: The sample is placed in a temperature-controlled bath. For determining the crystallization temperature, the solution is slowly cooled while being stirred. For determining the dissolution temperature, a mixture with excess solid is slowly heated.

-

Visual Observation: The solution is continuously observed for the appearance or disappearance of turbidity. The temperature at which the solution becomes cloudy (on cooling) or clear (on heating) is recorded as the cloud point or clearing point, respectively.

-

Data Analysis: By repeating this procedure for a range of concentrations, a solubility curve (temperature vs. concentration) can be constructed.

Gas Chromatography (GC) Method

Gas chromatography can be an effective analytical technique for determining the solubility of volatile or semi-volatile hydrocarbons in a less volatile solvent.[12][13][14][15]

Principle: A saturated solution of this compound in the solvent is prepared and allowed to equilibrate. A sample of the liquid phase is then injected into a gas chromatograph. The concentration of this compound in the solution is determined by comparing its peak area to a calibration curve prepared with standard solutions of known concentrations.

Detailed Methodology:

-